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Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzoic acid

Cat. No.: B041132 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloro-4-methoxybenzoic acid (CAS No: 37908-96-6), a key intermediate in the synthesis of

various pharmaceutical compounds.[1] This document is intended for researchers, scientists,

and professionals in the field of drug development and analytical chemistry, offering a detailed

analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics.

Chemical Structure and Properties
3-Chloro-4-methoxybenzoic acid is a white to off-white crystalline solid with the molecular

formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol .[2][3] Its structure consists of a

benzene ring substituted with a carboxylic acid group, a chlorine atom at position 3, and a

methoxy group at position 4.

Spectroscopic Data
Due to the limited availability of direct experimental spectra for 3-Chloro-4-methoxybenzoic
acid, the following data is a combination of predicted values and analysis based on structurally

similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Chloro-4-methoxybenzoic acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.0 - 13.0 Singlet (broad) 1H -COOH

~7.9 - 8.1 Doublet 1H H-2

~7.8 - 8.0 Doublet of doublets 1H H-6

~7.0 - 7.2 Doublet 1H H-5

~3.9 Singlet 3H -OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Chloro-4-methoxybenzoic acid

Chemical Shift (δ) ppm Assignment

~166 C=O (Carboxylic acid)

~158 C-4 (C-OCH₃)

~133 C-6

~131 C-2

~125 C-1 (C-COOH)

~123 C-3 (C-Cl)

~112 C-5

~56 -OCH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Table 3: Predicted IR Absorption Bands for 3-Chloro-4-methoxybenzoic acid

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (Carboxylic acid

dimer)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1500, ~1450 Medium-Strong C=C stretch (Aromatic ring)

~1250 Strong C-O stretch (Aryl ether)

~1100 Medium C-O stretch (Carboxylic acid)

~800-900 Strong
C-H bend (Aromatic, out-of-

plane)

~700-800 Medium C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Chloro-4-methoxybenzoic acid, electron ionization (EI) would likely be

employed.

Table 4: Predicted Mass Spectrometry Data for 3-Chloro-4-methoxybenzoic acid

m/z Relative Intensity (%) Proposed Fragment

186/188 High
[M]⁺ (Molecular ion, showing

isotopic pattern for Cl)

171/173 Medium [M - CH₃]⁺

141/143 Medium [M - COOH]⁺

107 High [M - Cl - CO]⁺

77 Medium [C₆H₅]⁺
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Experimental Protocols
The following are general experimental methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A sample of 5-10 mg of 3-Chloro-4-methoxybenzoic acid would be dissolved in a deuterated

solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆),

containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C

NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

IR Spectroscopy
For solid samples like 3-Chloro-4-methoxybenzoic acid, the KBr pellet method is a common

sample preparation technique. A small amount of the finely ground sample is mixed with dry

potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The IR spectrum

is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry
The mass spectrum would be obtained using a mass spectrometer with an electron ionization

(EI) source. The sample would be introduced into the ion source, where it is bombarded with a

beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are

then separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 3-Chloro-
4-methoxybenzoic acid using the described spectroscopic techniques.
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Structural Elucidation
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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 3-
Chloro-4-methoxybenzoic acid, aiding in its identification and utilization in further research

and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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